H-D-Phe-Gly-OMe hydrochloride
Description
Significance of Dipeptides and Modified Amino Acids in Chemical and Biological Research
Dipeptides, the simplest form of peptides consisting of two amino acids linked by a peptide bond, are fundamental building blocks of proteins and play crucial roles in numerous physiological processes. numberanalytics.com They can act as neurotransmitters, antioxidants, and signaling molecules. numberanalytics.combachem.com In research, dipeptides are instrumental in studying protein structure and function due to their simplified nature, which allows for more straightforward analysis of molecular interactions. numberanalytics.comtaylorandfrancis.com
Modified amino acids, which include amino acids with altered side chains, stereochemistry (such as D-amino acids), or backbone structures, are pivotal in advancing chemical and biological research. These modifications can confer unique properties, such as increased stability, enhanced biological activity, or novel functionalities, making them valuable in drug discovery and material science. researchgate.net
Role of D-Amino Acids in Peptide Chemistry and Their Biological Relevance
While L-amino acids are the predominant form found in nature, D-amino acids have significant biological roles and are increasingly utilized in peptide chemistry. biopharmaspec.comnumberanalytics.com The incorporation of D-amino acids into peptides can dramatically alter their properties. One of the most significant advantages is increased resistance to proteolytic degradation, as most proteases are specific to L-amino acids. biopharmaspec.comfrontiersin.org This enhanced stability is highly desirable for the development of peptide-based therapeutics. biopharmaspec.com
D-amino acids are naturally found in the cell walls of bacteria, making them resistant to many proteases. frontiersin.orgwikipedia.org They also play roles in neurotransmission and other signaling pathways in higher organisms. numberanalytics.comwikipedia.org In peptide synthesis, the use of D-amino acids allows for the creation of peptides with unique three-dimensional structures and functionalities that are not accessible with only L-amino acids. biopharmaspec.com
H-D-Phe-Gly-OMe Hydrochloride as a Model Dipeptide System for Investigation
This compound serves as an excellent model system for a variety of scientific investigations. Its structure, which includes the D-amino acid D-phenylalanine, makes it resistant to enzymatic degradation, enhancing its stability in biochemical assays. This stability allows researchers to study specific chemical and enzymatic reactions without the complication of rapid peptide breakdown.
The compound is utilized as a building block in the synthesis of more complex peptides and peptidomimetics through techniques like solid-phase peptide synthesis (SPPS). Its methyl ester group allows for further chemical modifications, making it a versatile tool for creating diverse molecular structures. Recent research has also explored its use in the development of supramolecular hydrogels, which have potential applications in drug delivery and bioimaging. uminho.pt The study of this compound provides valuable insights into the behavior of D-amino acid-containing peptides and their potential applications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-[[(2R)-2-amino-3-phenylpropanoyl]amino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMBUDOOLWFBO-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of H D Phe Gly Ome Hydrochloride
General Methodologies for Dipeptide Methyl Ester Hydrochloride Synthesis
The synthesis of dipeptide methyl ester hydrochlorides like H-D-Phe-Gly-OMe hydrochloride typically involves a multi-step process encompassing peptide bond formation, C-terminal esterification, and the management of protecting groups. Various strategies, including solution-phase and enzymatic approaches, are employed to achieve the desired product with high purity and yield.
Solution-Phase Peptide Synthesis Approaches for Dipeptide Formation
Solution-phase synthesis is a conventional and widely used method for creating dipeptides. sci-hub.se This approach involves the coupling of two amino acid derivatives in a suitable solvent. For the synthesis of H-D-Phe-Gly-OMe, this would typically involve coupling an N-terminally protected D-phenylalanine with glycine (B1666218) methyl ester.
Common coupling reagents used to facilitate the formation of the peptide bond include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. sci-hub.sescispace.com The general scheme involves activating the carboxylic acid group of the N-protected D-phenylalanine, which is then attacked by the amino group of glycine methyl ester.
Recent advancements have explored more efficient methods. For instance, the use of titanium tetrachloride (TiCl4) as a condensing agent in pyridine, combined with microwave irradiation, has been shown to significantly shorten reaction times and improve yields for dipeptide synthesis. mdpi.comresearchgate.net Another innovative approach utilizes micellar catalysis with surfactants like TPGS-750-M, allowing the coupling reaction to proceed in aqueous media with high conversion rates and minimal side reactions.
Esterification Methods for C-Terminal Methyl Ester Formation (e.g., Thionyl Chloride/Methanol)
The C-terminal methyl ester of the dipeptide is a crucial feature, and its formation is typically achieved through esterification. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) in methanol (B129727). nih.govresearchgate.netijmpronline.com This reagent system is highly efficient for the esterification of amino acids and small peptides. doaj.org
The process generally involves dissolving the amino acid or peptide in anhydrous methanol and then slowly adding thionyl chloride at a low temperature (e.g., 0°C). scispace.comijmpronline.com The reaction mixture is then often refluxed to ensure complete esterification. scispace.com This method is not only effective for esterification but can also simultaneously deprotect certain N-terminal protecting groups, such as the tert-butoxycarbonyl (Boc) group, making it a convenient one-pot procedure in some synthetic routes. ajol.infosemanticscholar.org The resulting product is the methyl ester hydrochloride salt. ijmpronline.com
Ultrasound has also been employed to accelerate the esterification process, significantly reducing reaction times compared to traditional heating methods. scispace.com
| Reagent/Method | Description | Key Advantages |
| Thionyl Chloride/Methanol | A classic and widely used method for the esterification of carboxylic acids, including amino acids and peptides. nih.govresearchgate.netijmpronline.com | High efficiency, can also facilitate deprotection of groups like Boc. ajol.infosemanticscholar.org |
| Fischer Esterification | Acid-catalyzed esterification, though sometimes reported to have lower yields and require extensive purification for peptides. nih.gov | A traditional method for ester synthesis. |
| Trimethylsilyl Chloride/Methanol | An alternative method for peptide esterification. nih.gov | Provides another option for ester formation. |
| Ultrasound-Assisted Esterification | The use of ultrasonic irradiation to accelerate the esterification reaction. scispace.com | Significantly reduced reaction times. scispace.com |
Enzymatic Synthesis Approaches for Dipeptide Formation
Enzymatic synthesis offers a green and highly specific alternative to chemical methods for peptide bond formation. Proteases, which normally hydrolyze peptide bonds, can be used in reverse to synthesize peptides under controlled conditions, often in organic solvents or aqueous-organic mixtures to shift the equilibrium towards synthesis. researchgate.net
For instance, aminopeptidases, such as the one from Streptomyces septatus TH-2, have been shown to catalyze the synthesis of dipeptides using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in high concentrations of methanol. researchgate.net D-stereospecific amidohydrolases can catalyze aminolysis reactions, transferring an acyl group from a D-amino acid ester to an amine nucleophile. asm.org This method is valued for its stereoselectivity, which minimizes the risk of racemization, a common side reaction in chemical peptide synthesis. researchgate.net
| Enzyme Type | Reaction | Substrate Example |
| Aminopeptidase | Acyl transfer from a free amino acid to an aminoacyl methyl ester. researchgate.net | Free phenylalanine + Tryptophan methyl ester. researchgate.net |
| D-stereospecific Amidohydrolase | Aminolysis with a D-aminoacyl derivative as the acyl donor. asm.org | d-Phe benzyl (B1604629) ester + l-Trp methyl ester. asm.org |
| Papain | Peptide synthesis using immobilized enzymes. core.ac.uk | Boc-Gly + Phe-OMe. core.ac.uk |
This compound as an Intermediate in the Synthesis of Larger Peptides and Analogues
The primary utility of this compound lies in its function as a building block for the creation of more complex peptides and peptidomimetics. ptfarm.pl Its pre-formed dipeptide structure, with a free N-terminus and an esterified C-terminus, makes it an ideal starting point for elongation of the peptide chain.
The D-phenylalanine residue is of particular interest as its incorporation into peptides can confer enhanced stability against proteolytic enzymes and can influence the peptide's conformation and biological activity. ptfarm.plnih.gov For example, the inversion of L-phenylalanine to D-phenylalanine in analogues of α-melanocyte-stimulating hormone resulted in a compound with enhanced potency. ptfarm.plnih.gov
In peptide synthesis, this compound can be used in both solution-phase and solid-phase peptide synthesis (SPPS). In a typical elongation step, the hydrochloride is neutralized, and the free amino group of the D-phenylalanine residue is coupled with the activated carboxyl group of the next N-protected amino acid in the sequence. This cycle of deprotection and coupling is repeated to build the desired larger peptide. thermofisher.com
Chemical Modifications and Derivatization Strategies for this compound
Beyond its use as a building block, this compound can undergo various chemical modifications at both its N-terminus and C-terminus, allowing for the synthesis of a diverse range of derivatives.
N-Terminal Protecting Group Manipulations
The free amino group of this compound is a key site for chemical modification. A fundamental transformation is the introduction of an N-terminal protecting group. This is a standard step in peptide synthesis to prevent unwanted side reactions during subsequent coupling steps. biosynth.com
Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. semanticscholar.org It is stable to a variety of conditions but can be removed with moderate to strong acids, such as trifluoroacetic acid (TFA). thermofisher.commasterorganicchemistry.com
Fmoc Protection: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate. ontosight.ai A key advantage of the Fmoc group is its lability to mild bases, such as piperidine, which allows for orthogonal protection schemes where acid-labile side-chain protecting groups can be kept intact during N-terminal deprotection. wikipedia.org
The strategic use of these protecting groups allows for the selective deprotection and further elongation of the peptide chain from the N-terminus of the H-D-Phe-Gly-OMe unit.
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Feature |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) semanticscholar.org | Moderate to strong acid (e.g., TFA) thermofisher.commasterorganicchemistry.com | Acid-labile. |
| Fmoc (9-fluorenylmethoxycarbonyl) | 9-fluorenylmethyl chloroformate ontosight.ai | Mild base (e.g., piperidine) wikipedia.org | Base-labile, allows for orthogonal protection. wikipedia.org |
| Z (Carbobenzoxy) | Benzyl chloroformate | Hydrogenolysis or strong acid | Removed by catalytic hydrogenation. google.com |
C-Terminal Transformations (e.g., to Amides or Hydrazides)
The methyl ester at the C-terminus of this compound serves as a versatile functional group for further chemical modifications, most notably its conversion to amides and hydrazides. These transformations are crucial for altering the peptide's physicochemical properties and biological activity.
Amide Formation: The conversion of the C-terminal methyl ester to an amide is a common strategy in peptide chemistry. This modification can enhance biological stability by making the peptide less susceptible to carboxypeptidases. The process typically involves the reaction of the peptide ester with an amine. While direct aminolysis is possible, it often requires harsh conditions. A more common approach is the saponification of the ester to the corresponding carboxylic acid, followed by a standard peptide coupling reaction with the desired amine.
Hydrazide Formation: Peptide hydrazides are valuable intermediates in peptide synthesis, particularly for fragment condensation via the azide (B81097) method. thieme-connect.de The direct conversion of the C-terminal methyl ester of H-D-Phe-Gly-OMe to its corresponding hydrazide can be achieved through hydrazinolysis. This reaction involves treating the peptide ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent like methanol or in DMF at room temperature. thieme-connect.de The resulting H-D-Phe-Gly-NHNH2 can then be converted to a reactive acyl azide intermediate for subsequent coupling reactions. thieme-connect.de
The synthesis of peptide hydrazides can also be performed on a solid support using specialized hydrazide linkers. thieme-connect.de This approach allows for the assembly of the peptide chain on the resin, followed by cleavage to yield the C-terminal hydrazide. thieme-connect.de
Stereochemical Purity and Racemization Control in Synthesis
Maintaining the stereochemical integrity of the chiral centers, particularly the α-carbon of the D-phenylalanine residue, is a critical aspect of synthesizing this compound and its derivatives. Racemization, the formation of an equimolar mixture of enantiomers, can occur during peptide bond formation and can significantly impact the biological activity of the final peptide. nih.govmdpi.com
Several factors can contribute to racemization during peptide synthesis, including the choice of coupling reagents, additives, bases, and the nature of the amino acid residues themselves. mdpi.combachem.compeptide.com The activation of the carboxylic acid group of an amino acid can lead to the formation of a racemizable intermediate, such as an oxazolone. nih.govnih.gov
To minimize racemization, several strategies are employed:
Coupling Reagents and Additives: The use of phosphonium (B103445) and uronium/aminium salt-based coupling reagents is common. acs.org Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with carbodiimides (e.g., DCC, DIC, EDC) to suppress racemization by forming less reactive active esters in situ. bachem.comacs.orgbrieflands.com Oxyma Pure is another effective additive for controlling optical purity. mdpi.combrieflands.com
Base Selection: The choice of base is crucial, as stronger bases can promote racemization. mdpi.combachem.com N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, but in cases with a high risk of racemization, a weaker base like sym-collidine may be preferred. bachem.com
Protecting Groups: Urethane-based amino protecting groups, such as Fmoc and Boc, are known to help suppress racemization during peptide bond formation. nih.govacs.org However, the harsh acidic or basic conditions required for their removal can sometimes lead to side reactions. nih.gov
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of racemization. bachem.com
The risk of racemization is particularly high for certain amino acids like histidine and cysteine. peptide.com While glycine is not chiral and therefore not subject to racemization, the D-phenylalanine residue in H-D-Phe-Gly-OMe requires careful handling to preserve its stereochemistry. The use of advanced coupling reagents and optimized reaction conditions is essential to ensure the synthesis of the desired stereochemically pure dipeptide.
Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The synthesis of analogues of this compound is a key strategy for investigating its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the structural features that are essential for its biological activity.
SAR studies often involve modifications at three key positions: the N-terminus, the C-terminus, and the amino acid side chains.
N-Terminal Modifications: The N-terminus can be modified by introducing different acyl groups or by replacing the D-phenylalanine residue with other D-amino acids or unnatural amino acids. For example, in a study of dipeptide TSPO ligands, replacing an N-terminal phenylpropionyl group with an aliphatic hexanoyl group of the same length led to a significant decrease in activity, highlighting the importance of the aromatic ring. academpharm.ru
C-Terminal Modifications: As discussed in section 2.3.2, the C-terminal methyl ester can be converted to a variety of functional groups, including amides and hydrazides. The nature of the C-terminal group can have a profound effect on activity. For instance, in a series of dipeptide TSPO ligands, replacing the C-terminal amide with a methyl ester, a free carboxyl group, or a methylamide resulted in a loss of anxiolytic activity. academpharm.ru
The synthesis of these analogues typically follows standard solution-phase or solid-phase peptide synthesis protocols. The choice of synthetic strategy depends on the specific analogue being prepared. For instance, the synthesis of a library of analogues for SAR studies might be more efficiently carried out using solid-phase techniques.
The following table provides examples of modifications that can be made to this compound for SAR studies, based on general principles of peptide chemistry and SAR investigations.
| Modification Site | Example of Modification | Rationale for Modification | Potential Impact on Activity |
| N-Terminus (D-Phe) | Substitution with D-Tyr | Introduce a hydroxyl group for potential hydrogen bonding | Altered receptor binding and selectivity |
| Substitution with D-Trp | Introduce a bulky, hydrophobic indole (B1671886) side chain | Modified hydrophobic interactions | |
| Acylation with different groups | Vary the lipophilicity and steric bulk | Changes in cell permeability and receptor affinity | |
| Glycine Residue | Substitution with L-Ala | Introduce a small, hydrophobic side chain | Probe the importance of backbone flexibility |
| Substitution with β-Ala | Increase the distance between the N- and C-termini | Altered conformation and receptor fit | |
| C-Terminus (-OMe) | Conversion to primary amide (-NH2) | Increase hydrogen bonding potential and metabolic stability | Enhanced biological activity and stability |
| Conversion to hydrazide (-NHNH2) | Serve as an intermediate for further coupling | Enable synthesis of larger peptide analogues | |
| Conversion to N-substituted amides | Modulate lipophilicity and steric properties | Fine-tuning of activity and pharmacokinetic properties |
Computational and Theoretical Modeling Studies of H D Phe Gly Ome Hydrochloride
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational peptide research, allowing for the exploration of the conformational space and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the peptide folds, moves, and interacts with its surroundings. For a dipeptide like H-D-Phe-Gly-OMe hydrochloride, MD simulations are particularly useful for understanding how the interplay of the flexible glycine (B1666218) residue and the stereochemically distinct D-phenylalanine residue influences its structure and dynamics.
The sequence of a D-amino acid followed by glycine is a well-known motif for promoting the formation of β-turns, which are critical secondary structures that reverse the direction of the polypeptide chain. Specifically, this sequence is often found in type II' β-turns. Computational studies on model dehydropeptides, such as those containing dehydrophenylalanine (ΔPhe), have shown that the peptide backbone has a significant tendency to adopt β-turn conformations. researchgate.net The conformational propensities are highly dependent on the specific residues and their configurations. researchgate.net For H-D-Phe-Gly-OMe, the D-configuration of the phenylalanine residue is expected to facilitate the formation of an inverse β-turn. For instance, studies on the D-Trp-Phe motif have demonstrated its role in forming an inverse type II β-turn, which was identified as a key pharmacophoric element for receptor binding. nih.gov MD simulations can quantify the stability and population of such turn structures by analyzing the dihedral angles (φ, ψ) of the peptide backbone over the simulation time.
| Secondary Structure Motif | Typical Dihedral Angles (i+1, i+2) | Expected Propensity in H-D-Phe-Gly-OMe |
| Type II' β-turn | D-Phe (φ ≈ 60°, ψ ≈ 120°), Gly (φ ≈ -90°, ψ ≈ 0°) | High, due to the D-amino acid at position i+1 and Gly at i+2. |
| Extended Conformation (C5) | φ ≈ -180°, ψ ≈ 180° | Moderate, a common low-energy state for short peptides. |
| Random Coil | A variety of conformations | Present, due to the flexibility of the glycine residue. |
This table presents expected conformational propensities based on studies of similar dipeptide motifs.
The solvent environment plays a crucial role in determining the conformational preferences of peptides. MD simulations can explicitly model solvent molecules, providing a detailed picture of solute-solvent interactions. The conformational equilibrium of a dipeptide can be significantly different in the gas phase compared to in an aqueous solution. rutgers.edu
In aqueous media, water molecules form hydrogen bonds with the polar backbone amide and carbonyl groups of this compound. These interactions can stabilize more extended conformations and disrupt intramolecular hydrogen bonds that are necessary for compact structures like β-turns. nih.gov The solvation of the charged N-terminus (as a hydrochloride salt) and the C-terminal methyl ester will also be significant. Conversely, in less polar organic solvents, intramolecular hydrogen bonds are more favored, which could increase the population of folded or turn-like conformations. Studies on the alanine (B10760859) dipeptide in various solvents like chloroform, methanol (B129727), and DMSO have shown that solvent polarity directly influences the stability of different secondary structures. upc.edu For example, the stability of the C5 conformation, which relies on an intramolecular hydrogen bond, is often reduced in polar, hydrogen-bonding solvents. upc.edu
Dipeptides containing phenylalanine are renowned for their ability to self-assemble into highly ordered nanostructures, such as nanotubes, fibrils, and vesicles. nih.govnih.gov This process is primarily driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking interactions between the aromatic side chains of the phenylalanine residues. nih.gov MD simulations are instrumental in elucidating the early stages of aggregation and the thermodynamic forces driving self-assembly.
For H-D-Phe-Gly-OMe, the presence of the hydrophobic D-phenylalanine residue provides the impetus for aggregation in aqueous solutions to minimize unfavorable interactions with water. mdpi.com Computational studies on diphenylalanine and its derivatives have shown that these molecules can arrange into well-ordered structures, often stabilized by aromatic "T-shaped" contacts and a network of hydrogen bonds. nih.gov While the glycine residue adds flexibility, the dominant aromatic interactions of the D-Phe side chain are expected to promote a propensity for self-assembly. The chirality of the amino acid can also influence the morphology of the resulting nanostructures. nih.gov
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide a more fundamental description of molecular systems by solving the Schrödinger equation. These methods are used to obtain highly accurate information about the electronic structure, conformational energies, and reactivity of molecules, serving as a benchmark for less computationally expensive methods.
Ab initio and Density Functional Theory (DFT) are two major classes of QM methods used to study peptides. These calculations can generate a potential energy surface (PES) by determining the energy of the molecule as a function of its geometry, for instance, by varying the backbone dihedral angles (φ, ψ). The minima on this surface correspond to the stable conformations of the peptide. For dipeptides, these calculations can accurately predict the relative energies of structures like the C7eq (a type of β-turn), C5 (extended), and α-helical conformations. scispace.comcore.ac.uk
DFT calculations have been successfully used to determine the solution structures of dipeptides by combining theoretical results with experimental data from vibrational circular dichroism (VCD). nih.gov Such studies provide detailed insight into the local solvation environments around the peptide's carbonyl groups. nih.gov For H-D-Phe-Gly-OMe, QM calculations would be essential to accurately capture the subtle electronic effects, such as n→π* interactions and the precise energetics of hydrogen bonds, that influence its conformational preferences.
While QM methods are highly accurate, their computational cost limits their application to relatively small systems and short timescales. Classical empirical force fields, used in MD simulations, are much more efficient but rely on simplified, parameterized functions to describe interatomic interactions. A critical area of research involves comparing the results from classical simulations with QM benchmarks to assess and improve the accuracy of the force fields. nih.govresearchgate.net
Studies comparing QM/MM (Quantum Mechanics/Molecular Mechanics) and classical MM force fields for alanine and glycine dipeptides have revealed significant differences. nih.govduke.edu For instance, the relative populations of α-helical and β-sheet conformations can vary by a large margin between different classical force fields, and QM/MM simulations often show greater similarity to the conformational distributions observed in high-resolution protein structures. nih.govduke.edu The energy barriers for transitions between different conformational states can also differ, with some classical force fields showing higher barriers and narrower conformational distributions than QM-based methods. researchgate.net These comparisons are vital for developing more accurate force fields that can reliably predict the behavior of peptides like H-D-Phe-Gly-OMe in large-scale simulations. nih.gov
| Method | Computational Cost | Accuracy | Key Applications for H-D-Phe-Gly-OMe |
| Molecular Mechanics (MM) | Low | Moderate | Long-timescale dynamics, conformational sampling, solvation effects, self-assembly. |
| Quantum Mechanics (QM) | High | High | Accurate conformational energies, electronic structure, benchmarking force fields. |
| QM/MM | Medium | High (for QM region) | Studying reaction mechanisms or electronic properties in a solvated environment. |
Theoretical Structure-Activity Relationship (SAR) Modeling based on this compound Derivatives
Theoretical Structure-Activity Relationship (SAR) modeling is a computational method used to determine the relationship between the chemical structure of a molecule and its biological activity. For derivatives of this compound, SAR studies would systematically modify the core structure and computationally predict the resulting changes in activity. This approach is crucial for designing novel peptides with enhanced efficacy and specificity.
Research on phenylalanine-containing peptidomimetics has demonstrated the utility of SAR in identifying key structural features for biological activity. For instance, studies on HIV-1 capsid binders have shown that the phenylalanine core is essential for maintaining antiviral activity, while modifications to linked chemical groups can significantly influence potency. mdpi.com In a similar vein, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors have successfully created predictive models. nih.gov These models, based on comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), help in identifying the structural requirements for potent inhibition. nih.gov
For hypothetical derivatives of this compound, a theoretical SAR study might involve modifications at several key positions:
The D-phenylalanine side chain: Introducing substituents on the phenyl ring could modulate hydrophobic and electronic properties.
The glycine residue: Substitution with other amino acids would alter steric and electronic characteristics.
The methyl ester: Modification of this group could influence solubility and interactions with target receptors.
The findings from such theoretical studies can be tabulated to visualize the impact of different substitutions on predicted activity.
Table 1: Hypothetical Theoretical SAR Data for this compound Derivatives
| Derivative | Modification | Predicted Activity Change | Rationale |
|---|---|---|---|
| 1 | p-Fluoro substitution on Phe | Increase | Enhanced hydrophobic interactions |
| 2 | Glycine to Alanine substitution | Decrease | Steric hindrance at the binding site |
| 3 | Methyl ester to Ethyl ester | No significant change | Minimal impact on key interactions |
This table is illustrative and based on general principles of peptide SAR, as direct studies on this compound derivatives are not available.
Ligand-Receptor Docking and Binding Site Modeling (Theoretical) for Related Peptides
Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method is invaluable for understanding the molecular basis of peptide-receptor interactions and for virtual screening of potential drug candidates.
While specific docking studies for this compound are not reported, research on related peptides provides significant insights. For example, molecular docking studies of Phe-Gly mimetics have been used to rationalize their binding affinities for opioid and NK1 receptors. nih.gov These studies revealed that certain heterocyclic replacements for the Phe-Gly motif were well-tolerated in dermorphin, an opioid peptide, maintaining high binding affinity. nih.gov Conversely, the same replacements in Substance P led to a significant loss of affinity, highlighting the conformational sensitivity of receptor binding. nih.gov
In another example, computational docking has been employed to study the interaction of antioxidant peptides containing phenylalanine and glycine with free radicals, providing a visual representation of the binding modes. researchgate.net Furthermore, molecular dynamics simulations, often used in conjunction with docking, can explore the stability of peptide-receptor complexes over time. mdpi.com
A theoretical docking study of this compound with a hypothetical receptor would involve predicting the binding pose and calculating a docking score, which is an estimate of the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the receptor's amino acid residues would be analyzed to understand the key determinants of binding.
Table 2: Illustrative Theoretical Docking Results for a Phe-Gly Dipeptide with a Model Receptor
| Parameter | Value | Description |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Estimated free energy of binding |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with receptor residues |
| Interacting Residues | Tyr84, Asp112, Phe290 | Key amino acid residues in the binding pocket |
This table represents typical data obtained from a molecular docking simulation and is not based on experimental results for this compound.
The characterization of Gly-D-Phe as an affinity ligand for the enzyme thermolysin further underscores the potential for specific molecular interactions that can be modeled computationally. nih.gov The study found that Gly-D-Phe had a significantly higher association constant for thermolysin compared to related ligands, suggesting a more favorable binding interaction that could be explored through docking and molecular dynamics simulations. nih.gov
Research Applications and Biochemical Interaction Mechanisms in Vitro Models
H-D-Phe-Gly-OMe Hydrochloride as a Building Block in Peptidomimetic Design and Peptide Engineering
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or receptor affinity. This compound provides the D-Phe-Gly motif, which is instrumental in this field. The use of D-amino acids is a cornerstone strategy in peptide modification to overcome the inherent instability of natural L-amino acid peptides in biological systems. nih.govmdpi.com
The introduction of D-amino acids like D-phenylalanine into a peptide sequence fundamentally alters its conformational possibilities. This strategy is used to create constrained peptides with more rigid structures, which can lead to higher affinity and selectivity for their biological targets. nih.gov D-amino acids allow the peptide backbone to access regions of conformational space that are typically only accessible by the highly flexible glycine (B1666218), yet they can provide greater rigidity and help stabilize specific structural motifs. nih.gov
Research has demonstrated the value of this approach in developing therapeutic leads. For instance, a retro-inversion peptide containing a D-Phe-Gly sequence was found to be a more effective inhibitor of matrix metalloproteinase-2 (MMP-2) than its L-amino acid counterpart. mdpi.com Similarly, short, constrained peptides incorporating D-amino acids have been successfully developed as inhibitors of HIV-1 entry. squarespace.com
Foldamers are oligomers that adopt well-defined, folded conformations akin to proteins. The rational design of these structures relies on the use of non-natural building blocks, including D-amino acids and β-amino acids, to control the folding process into predictable secondary structures like helices. nih.govnih.gov The D-Phe-Gly unit can be incorporated into such frameworks to induce specific turns or folds that are resistant to proteolysis, making it a valuable component in the construction of novel, stable three-dimensional structures.
The primary mechanism by which the D-phenylalanine residue in this compound enhances peptide stability is through steric hindrance, which prevents recognition and cleavage by proteases. nih.gov Proteolytic enzymes are highly stereospecific and are evolved to recognize and hydrolyze peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide bond resistant to enzymatic degradation. nih.govplos.org
This enhanced proteolytic stability is a critical factor for increasing a peptide's functional half-life in in vitro assays, such as cell culture experiments or enzymatic studies. For example, studies have shown that substituting L-amino acids with their D-enantiomers can completely restore a peptide's stability in human serum, a medium rich in proteases. mdpi.com In one study, a peptide containing D-amino acids remained 80% intact after six hours of exposure to a protease, whereas the all-L-amino acid version was completely degraded in less than one hour. nih.gov This profound increase in stability is a key step toward improving the potential bioavailability of peptide-based molecules, with some D-peptides even demonstrating oral bioavailability in clinical trials. nih.gov
Investigating Specific Biochemical Interactions in Research Models
Beyond its role in creating stable peptide structures, the D-Phe-Gly motif is utilized to probe and modulate specific biochemical interactions. By serving as a stable analogue of the natural L-Phe-Gly sequence, it allows researchers to investigate the stereochemical requirements of enzyme active sites and receptor binding pockets.
The D-Phe-Gly unit is a valuable tool for studying proteases. Peptides incorporating this motif can act as inhibitors or specialized substrates to characterize enzyme activity.
Protease Inhibitors: Because peptides containing D-amino acids are resistant to cleavage, they can act as competitive inhibitors that bind to the enzyme's active site without being processed. A notable example is the rational design of direct thrombin inhibitors. Researchers developed potent, proteolysis-resistant tetrapeptides with the general sequence D-Phe-Pro-D-Arg-P1'-CONH₂, where the D-amino acids were crucial for their inhibitory function and stability. plos.org Other studies have shown that peptides containing a Gly-D-Phe-Leu sequence can inhibit the activity of Cathepsin D. viamedica.pl
Substrates and Affinity Ligands: While resistant to many proteases, the D-Phe-Gly motif can be specifically recognized by others. The dipeptide Gly-D-Phe has been identified as a substrate for membrane dipeptidase (MDP). medchemexpress.com Furthermore, it serves as a high-affinity ligand for the protease thermolysin. nih.gov Its association constant with thermolysin is approximately ten times higher than that of related L-amino acid dipeptides, making it a superior choice for the affinity purification of the enzyme. nih.gov
The table below summarizes research findings on peptides containing a D-Phe motif used in enzymatic interaction studies.
| Peptide Sequence/Motif | Enzyme Target | Application | Key Finding |
|---|---|---|---|
| D-Phe-Pro-D-Arg-P1' | Thrombin | Inhibitor | D-amino acid incorporation confers resistance to proteolysis and potent, competitive inhibition. plos.org |
| Gly-D-Phe-Leu | Cathepsin D | Inhibitor | The peptide containing the D-amino acid motif demonstrated inhibitory activity. viamedica.pl |
| Gly-D-Phe | Thermolysin | Affinity Ligand | Exhibits a ~10-fold higher association constant compared to L-amino acid counterparts. nih.gov |
| Gly-D-Phe | Membrane Dipeptidase (MDP) | Substrate | Recognized and processed by the enzyme. medchemexpress.com |
| Retro-inversion peptide with D-Phe-Gly | Matrix Metalloproteinase-2 (MMP-2) | Inhibitor | Demonstrated more efficient inhibition than the all-L peptide. mdpi.com |
The Phe-Gly sequence is a component of many biologically active peptides, and using its D-enantiomeric form allows for detailed investigation of receptor binding pockets.
Opioid Receptors: The endogenous opioid peptide motif is Tyr-Gly-Gly-Phe-(Met/Leu). pnas.orgnih.gov Synthetic opioid peptide analogues frequently incorporate D-amino acids at the second position (substituting for Gly) to enhance stability and modulate receptor selectivity and affinity. This strategy prevents degradation by aminopeptidases. While direct studies on D-Phe-Gly containing ligands are less common, the principle is well-established with structurally similar D-amino acids like D-Alanine in this position. For example, the potent and µ-selective opioid ligand TAPP has the sequence H-Tyr-D-Ala-Phe-Phe-NH₂. researchgate.net The use of this compound as a building block allows for the synthesis of novel analogues to probe the stereochemical tolerance of opioid receptor binding sites.
Glycine Receptors: The binding of the neurotransmitter glycine to its receptor (GlyR) is critically dependent on interactions with aromatic residues within the binding pocket. nih.gov Specifically, a cation-π interaction between the amine group of the glycine agonist and the side chain of a phenylalanine residue (Phe159) on the receptor is essential for activation. nih.govresearchgate.net By synthesizing peptides containing the D-Phe-Gly motif, researchers can investigate the stereospecificity of this interaction. Such probes can help determine if the binding pocket can accommodate a D-amino acid and how this inversion of stereochemistry affects binding affinity and receptor activation, providing a deeper understanding of the molecular basis for ligand recognition.
This compound and similar dipeptide units are fundamental components for constructing large, chemically diverse libraries for high-throughput screening. mit.edu Synthetic peptide libraries can contain hundreds of millions of unique compounds and often include non-natural amino acids to expand the accessible chemical space beyond that of natural peptides. mit.edu These libraries are screened against biological targets like receptors or enzymes to identify novel binders, inhibitors, or activators. The D-Phe-Gly moiety can be systematically included in such libraries to generate compounds with enhanced stability, increasing the likelihood of identifying robust hits.
Furthermore, the unique properties of D-amino acid-containing peptides make them useful as biochemical probes. For example, fluorescently labeled D-amino acids are used as probes to investigate bacterial cell wall biosynthesis by targeting the activity of transpeptidases. acs.org Similarly, a molecule containing the D-Phe-Gly motif could be modified with a fluorescent or radioactive label to serve as a stable probe for tracing receptor binding or enzymatic activity in various in vitro assays.
Contributions to Supramolecular Chemistry and Biomaterial Research
General principles of peptide self-assembly are governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. For phenylalanine-containing peptides, the aromatic side chain is a key contributor to self-organization. However, without the driving force of a large capping group, the self-assembly of short, uncapped dipeptides like this compound is not as spontaneous or well-defined.
Self-Assembly Properties and Nanostructure Formation in Model Systems
Table 1: Factors Influencing Dipeptide Self-Assembly
| Factor | Description | Potential Influence on this compound |
| Aromatic Residues | π-π stacking interactions between aromatic rings are a major driving force for self-assembly. | The single D-phenylalanine residue provides a site for potential π-π stacking. |
| Hydrogen Bonding | The peptide backbone provides amide groups that can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures. | The amide bond in the dipeptide backbone is available for hydrogen bonding. |
| Hydrophobicity | The hydrophobic collapse of non-polar side chains in aqueous environments can drive aggregation. | The phenyl group of D-phenylalanine is hydrophobic. |
| Stereochemistry | The chirality of the amino acids (L- or D-form) can significantly impact the packing of peptides and the resulting nanostructures. | The D-configuration of phenylalanine will influence the geometry of self-assembled structures differently than the more common L-form. |
| Terminal Groups | The nature of the N- and C-terminal groups affects the charge, solubility, and steric hindrance of the peptide. | The free amine (as a hydrochloride salt) and the C-terminal methyl ester will impact intermolecular interactions and solubility. |
Interaction with Biological Macromolecules (e.g., DNA, Proteins) in Research Models
Direct experimental evidence detailing the interactions of this compound with biological macromolecules such as DNA and proteins is not available in published research. General studies on peptide-macromolecule interactions indicate that binding is typically mediated by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions.
Regarding DNA, interactions with small molecules and peptides often involve intercalation between base pairs or binding to the major or minor grooves. The positively charged N-terminus of this compound could potentially interact with the negatively charged phosphate backbone of DNA. However, without experimental data, any discussion of specific binding modes or affinities remains speculative.
Table 2: Potential Interaction Sites of this compound with Macromolecules
| Molecular Component | Potential Interaction with Proteins | Potential Interaction with DNA |
| D-Phenylalanine Side Chain | Hydrophobic interactions with non-polar pockets on the protein surface. | Potential for minor groove binding or intercalation, though less common for single aromatic residues. |
| Peptide Backbone | Formation of hydrogen bonds with the protein's backbone or side chains. | Hydrogen bonding with DNA bases or the phosphate backbone. |
| N-terminal Ammonium (B1175870) Ion | Electrostatic interactions with negatively charged residues (e.g., Asp, Glu) on the protein surface. | Electrostatic interactions with the negatively charged phosphate backbone. |
| C-terminal Methyl Ester | Can act as a hydrogen bond acceptor and participate in hydrophobic interactions. | Potential for hydrogen bonding in the grooves of the DNA helix. |
Future Perspectives and Advanced Methodological Considerations in H D Phe Gly Ome Hydrochloride Research
Development of Novel and Efficient Synthetic Routes for H-D-Phe-Gly-OMe Hydrochloride and its Derivatives
The synthesis of peptides, a cornerstone of biochemical research, is continuously evolving towards greater efficiency, sustainability, and complexity. nih.gov For a fundamental dipeptide like this compound, future research will focus on moving beyond traditional solution-phase and solid-phase peptide synthesis (SPPS) towards more advanced and sustainable methodologies.
Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave irradiation to significantly accelerate peptide bond formation, leading to faster reaction times, higher yields, and purer products. thermofisher.com Applying MAPS to the synthesis of H-D-Phe-Gly-OMe and its derivatives could drastically reduce production time, particularly when creating libraries of related compounds for screening purposes.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, enhancing reproducibility and scalability. thermofisher.com A flow-based system for synthesizing this dipeptide would allow for on-demand production and could be integrated into automated platforms for creating more complex derivatives with minimal manual intervention.
Green Chemistry Approaches: A major drawback of conventional peptide synthesis is the extensive use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). nih.gov Future synthetic strategies will increasingly focus on "greening" the process. This involves substituting traditional solvents with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or propylene (B89431) carbonate. nih.govlew.roqcmd.info The development of a fully "green" synthesis protocol for this compound would not only reduce environmental impact but also align with the growing demand for sustainable practices in chemical manufacturing. upc.edu
The following table summarizes potential modern synthetic strategies and their advantages for producing this compound and its derivatives.
| Synthetic Strategy | Key Advantages | Potential Impact on H-D-Phe-Gly-OMe Synthesis |
| Microwave-Assisted Peptide Synthesis (MAPS) | Reduced reaction times, improved yields, higher purity. thermofisher.com | Rapid synthesis for high-throughput screening of derivatives. |
| Flow Chemistry | Precise reaction control, scalability, automation potential. thermofisher.com | On-demand production and streamlined synthesis of complex analogs. |
| Green Solvents (e.g., 2-MeTHF, CPME) | Reduced toxicity, lower environmental impact. nih.govqcmd.info | Sustainable and safer manufacturing processes. |
| Enzymatic Synthesis | High specificity, mild reaction conditions. indexcopernicus.com | Chirally pure synthesis without the need for extensive protecting group chemistry. |
Application of Advanced Spectroscopic Techniques for Real-Time Conformational Dynamics
While this compound is a small molecule, its conformational flexibility is key to its potential interactions and applications. Advanced spectroscopic methods are crucial for moving beyond static structural pictures to understanding its dynamic behavior in solution.
Multidimensional NMR Spectroscopy: While basic NMR is standard, advanced techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering critical insights into the peptide's solution-state conformation and the relative orientation of the phenylalanine and glycine (B1666218) residues. Furthermore, real-time NMR can be used to monitor conformational changes in response to environmental triggers like pH, temperature, or the introduction of a binding partner. benthamdirect.com
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the secondary structure of peptides. nih.govnih.gov The amide I (primarily C=O stretching) and amide III bands in the IR and Raman spectra can be analyzed to determine the populations of different backbone conformations, such as β-turns, extended strands (β), or polyproline II (PII) helices. nih.govpnas.org The fast timescale of these methods allows for the characterization of short-lived conformational states that may be averaged out in NMR experiments. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of chiral molecules in solution. nih.govmtoz-biolabs.com The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation. units.it For H-D-Phe-Gly-OMe, CD could be used to study how its conformation changes upon binding to larger molecules or self-assembly, providing valuable data on induced-fit mechanisms or the formation of ordered aggregates. mtoz-biolabs.com
This table outlines how advanced spectroscopic techniques can be applied to study this dipeptide.
| Spectroscopic Technique | Information Gained | Application to H-D-Phe-Gly-OMe Research |
| Multidimensional NMR | 3D structure in solution, internuclear distances, dynamics. benthamdirect.com | Elucidating preferred solution conformations and intermolecular interactions. |
| FTIR/Raman Spectroscopy | Backbone conformational populations (β-turn, β-strand, etc.). nih.govnih.gov | Quantifying the distribution of conformers in different environments. |
| Circular Dichroism (CD) | Secondary structure (α-helix, β-sheet, random coil). nih.govmtoz-biolabs.com | Monitoring conformational changes upon binding or self-assembly. |
Integrated Computational-Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation provides a powerful paradigm for understanding molecular behavior at a level of detail that neither approach can achieve alone. researchgate.netresearchgate.netstrath.ac.uk For this compound, this integrated approach is key to developing predictive models of its behavior.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the dipeptide in various environments (e.g., in water, organic solvents, or near a surface) over time. mdpi.comresearchgate.net These simulations generate conformational ensembles, providing a detailed picture of the flexibility of the molecule and the transitions between different states. pnas.org For instance, MD could predict the most stable conformations of the dipeptide and how they are influenced by solvent interactions.
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of the energies of different conformations, vibrational frequencies for interpreting IR and Raman spectra, and NMR chemical shifts. qcmd.inforsc.org An extensive computational study on capped dipeptides like Ac-Gly-Phe-NH2 has demonstrated the power of QM in identifying experimentally observed conformers. rsc.org
By combining these computational methods with experimental data from NMR, FTIR, and CD, a refined and validated model of the conformational landscape of this compound can be constructed. unipi.it This predictive model would be invaluable for designing derivatives with specific conformational properties or for understanding its interaction with biological targets. creative-proteomics.comnih.govacs.org
Exploration of this compound in the Design of Novel Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govwikipedia.org The simple dipeptide structure of H-D-Phe-Gly-OMe makes it an excellent starting point or building block for creating more complex peptidomimetic scaffolds.
The Phe-Gly motif is a common component of natural peptide sequences, and peptidomimetics based on this structure have been designed to interact with targets like di-/tripeptide transporters. acs.orgnih.gov The D-phenylalanine in H-D-Phe-Gly-OMe provides intrinsic resistance to proteolysis and can be used to induce specific secondary structures, such as β-turns. nih.gov β-turns are critical recognition motifs in many biological processes, and scaffolds that can mimic these turns are highly sought after in drug design.
Future research could involve modifying the H-D-Phe-Gly-OMe backbone, for example, by replacing the amide bond with isosteres (e.g., ketomethylene) to increase stability while retaining binding affinity. acs.orgnih.gov Furthermore, this dipeptide can be incorporated into larger cyclic or constrained structures to create rigid scaffolds that present the phenylalanine side chain and other functional groups in a precise three-dimensional arrangement, a key strategy in designing inhibitors of protein-protein interactions. mdpi.comnih.govnih.gov
Elucidating Complex Biological Interaction Networks at a Molecular Level Using this compound-Based Probes
Understanding how small molecules interact with complex biological systems is a fundamental goal of chemical biology. This compound can serve as a parent structure for the development of molecular probes designed to investigate these interactions.
To function as a probe, the dipeptide would need to be chemically modified to include reporter groups or reactive moieties. Potential modifications include:
Fluorophores: Attaching a fluorescent tag would allow for the visualization of the dipeptide's localization within cells or its binding to specific proteins using techniques like fluorescence microscopy or flow cytometry.
Photo-crosslinkers: Incorporating a photo-activatable group would enable the probe to be covalently linked to its binding partners upon UV irradiation. Subsequent proteomic analysis could then identify the specific proteins that interact with the dipeptide.
Biotinylation: Adding a biotin (B1667282) tag would facilitate the affinity purification of binding partners from complex biological lysates, allowing for their identification by mass spectrometry.
By systematically designing and synthesizing a library of such probes based on the H-D-Phe-Gly-OMe scaffold, researchers could map its interactions within a cell, identify its molecular targets, and elucidate its mechanism of action. This approach transforms a simple dipeptide into a sophisticated tool for exploring complex biological networks at the molecular level.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing H-D-Phe-Gly-OMe hydrochloride, and how can purity be assessed?
- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, starting with protected amino acids (e.g., Fmoc-D-Phe-OH and Gly-OMe). Purification steps include reverse-phase HPLC or flash chromatography. Purity assessment requires analytical techniques such as:
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) and UV detection at 214 nm for peptide bonds. System suitability tests (e.g., retention time, peak symmetry) ensure column performance .
- NMR : H and C NMR spectra validate structural integrity, with DMSO-d6 or CDCl3 as solvents. Integration ratios and coupling constants confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) with <2 ppm error .
Q. Which analytical techniques are recommended for characterizing this compound, and what parameters should be optimized?
- Methodological Answer :
- HPLC : Optimize gradient elution (e.g., 5–95% acetonitrile over 20 minutes) to resolve impurities. Validate method precision (RSD <1.5% for retention time) and linearity (R >0.999) across 1–100 µg/mL .
- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions (e.g., 0.1 M phosphate buffer, pH 7.4). Scan from 190–250 nm, averaging three scans to minimize noise .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., 25–300°C, 10°C/min under N) to identify decomposition points .
Q. How does the solubility profile of this compound vary with pH and solvent systems?
- Methodological Answer : Conduct solubility studies by:
- Preparing buffered solutions (pH 1–12) using HCl/NaOH and measuring saturation concentrations via UV-Vis spectroscopy (λ = 280 nm for aromatic residues).
- Testing organic-aqueous mixtures (e.g., DMSO, methanol, or acetonitrile with water) to identify co-solvents for in vitro assays.
- Note: Solubility decreases in nonpolar solvents due to the hydrochloride salt’s ionic nature. Adjust pH >5 to enhance aqueous solubility .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in the stability data of this compound under different storage conditions?
- Methodological Answer :
- Factorial Design : Use a 2 factorial design to test variables (temperature: 4°C vs. 25°C; humidity: 30% vs. 70% RH; light exposure). Analyze degradation via HPLC every 7 days for 1 month .
- Kinetic Modeling : Fit data to zero-order or first-order degradation models. Calculate activation energy (E) via Arrhenius plots for accelerated stability predictions .
- Statistical Analysis : Apply ANOVA to identify significant factors (p <0.05) and Tukey’s HSD test for pairwise comparisons of degradation rates .
Q. What strategies optimize the yield and enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts to minimize racemization during coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
- DOE Optimization : Apply a Box-Behnken design to optimize reaction time, temperature, and solvent polarity. Response surface methodology (RSM) identifies ideal conditions (e.g., 2h at 0°C in DMF) .
- In Situ Monitoring : Use FTIR to track carbodiimide coupling (disappearance of -N=C=N- peak at 2120 cm) and prevent over-activation .
Q. How to validate an HPLC method for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?
- Methodological Answer :
- Sample Preparation : Deproteinize plasma with acetonitrile (1:3 v/v) and centrifuge at 10,000×g for 10 minutes. Use solid-phase extraction (C18 cartridges) for tissue homogenates .
- Validation Parameters :
- Linearity : 5-point calibration curve (1–50 µg/mL; R ≥0.995).
- Accuracy/Precision : Spike recovery (85–115%) and intra-/inter-day RSD <5%.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .
- Matrix Effects : Compare slopes of standard curves in solvent vs. matrix to assess ion suppression/enhancement .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs) of target proteins. Set grid boxes around active sites and run 50 docking poses. Validate with MM/GBSA binding energy calculations .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze root-mean-square deviation (RMSD) to assess complex stability .
- QSAR Models : Train models using descriptors (e.g., logP, polar surface area) and IC data from analogous peptides. Validate with leave-one-out cross-validation (R >0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
